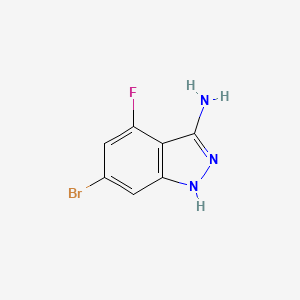

6-Brom-4-fluor-1H-indazol-3-amin

Übersicht

Beschreibung

6-Bromo-4-fluoro-1H-indazol-3-amine is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are used in various medicinal chemistry applications. The compound has a molecular formula of C7H5BrFN3 and a molecular weight of 230.04 g/mol .

Wissenschaftliche Forschungsanwendungen

6-Bromo-4-fluoro-1H-indazol-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including anticancer and anti-inflammatory agents.

Biological Studies: The compound is used in biological studies to investigate its effects on different cellular pathways and its potential as a therapeutic agent.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indazole derivatives used in various chemical research

Wirkmechanismus

Target of Action

The primary target of 6-bromo-4-fluoro-1H-indazol-3-amine is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

The compound interacts with its target, tyrosine kinase, by binding to its hinge region . This interaction inhibits the activity of the kinase, leading to a decrease in the phosphorylation of proteins downstream in the signal transduction cascade .

Biochemical Pathways

The inhibition of tyrosine kinase affects multiple biochemical pathways. One of the key pathways is the p53/MDM2 pathway . The p53 protein is a crucial tumor suppressor, and its activity is regulated by the protein MDM2. When tyrosine kinase is inhibited, it leads to an increase in the activity of p53, promoting cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c . These factors suggest that the compound may have specific storage and handling requirements to maintain its stability and bioavailability.

Result of Action

The result of the action of 6-bromo-4-fluoro-1H-indazol-3-amine is the induction of apoptosis and cell cycle arrest in cancer cells . Specifically, the compound has shown promising inhibitory effects against the K562 cell line, a model for chronic myeloid leukemia .

Action Environment

The action of 6-bromo-4-fluoro-1H-indazol-3-amine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the cellular environment can affect the compound’s stability, efficacy, and interaction with its target

Biochemische Analyse

Biochemical Properties

It is known that indazole derivatives, which include 6-bromo-4-fluoro-1H-indazol-3-amine, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Cellular Effects

Some indazole derivatives have been shown to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner

Vorbereitungsmethoden

The synthesis of 6-bromo-4-fluoro-1H-indazol-3-amine typically involves the reaction of 4-fluoro-1H-indazole-3-amine with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the indazole ring. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and a brominating agent like N-bromosuccinimide .

Analyse Chemischer Reaktionen

6-Bromo-4-fluoro-1H-indazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex indazole derivatives.

Vergleich Mit ähnlichen Verbindungen

6-Bromo-4-fluoro-1H-indazol-3-amine can be compared with other indazole derivatives, such as:

4-Fluoro-1H-indazole-3-amine: Lacks the bromine atom at the 6-position, which may result in different biological activities.

6-Bromo-1H-indazole-3-amine: Lacks the fluorine atom at the 4-position, which may affect its chemical reactivity and biological properties.

6-Bromo-4-chloro-1H-indazol-3-amine: Contains a chlorine atom instead of a fluorine atom at the 4-position, which may alter its pharmacological profile

Eigenschaften

IUPAC Name |

6-bromo-4-fluoro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFN3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSISKHGQBVTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2358919.png)

![(4-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2358925.png)

![3-(3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2358927.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358929.png)

![3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2358930.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2358935.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2358936.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B2358937.png)

![6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2358940.png)